Cas no 5714-12-5 (2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)

5714-12-5 structure
Nome del prodotto:2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4,5-Furoxano-benzofuran (asym)
- benzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole-1,6-dioxide
- Benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazol-1,6-dioxid
- benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazole 1(or 3),6-dioxide
- benzo[1,2-c,3,4-c']bis[1,2,5]oxadiazole 1,6-dioxide
- benzo[1,2-c,3,4-c']bis-[1,2,5]oxadiazole-1,6-dioxide
- Benzo< 1.2-c> < 3.4-c> difuroxan
- R9H8L243TC
- 3,8-dioxido-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-3,8-diium
- DS-012158
- 5714-12-5
- NSC-228139
- Benzo[1,4-c']bis[1,2,5]oxadiazole, 1,6-dioxide
- Benzo[1,4-c']bis[1,2,5]oxadiazole, 3,8-dioxide
- NSC228139
- phenethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- Furoxanobenzofuroxan
- Benzo(1,2-c:3,4-c')bis(1,2,5)oxadiazole, 3,8-dioxide
-
- Inchi: InChI=1S/C6H2N4O4/c11-9-4-2-1-3-6(5(4)8-14-9)10(12)13-7-3/h1-2H
- Chiave InChI: FEIJYIVWKGWTHQ-UHFFFAOYSA-N
- Sorrisi: C1=CC2=[N+](ON=C2C3=[N+](ON=C31)[O-])[O-]
Proprietà calcolate
- Massa esatta: 527.1865
- Massa monoisotopica: 194.00760456g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 242
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 103Ų
- XLogP3: 0.9
Proprietà sperimentali
- PSA: 64.63
- LogP: 0.82600
2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Letteratura correlata
-
1. Back matter
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
5714-12-5 (2-phenylethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) Prodotti correlati
- 21417-18-5(2-chloro-N-(cyclohex-1-en-1-yl)-N-ethylacetamide)
- 2097935-22-1(N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide)
- 1805735-98-1(Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate)
- 2101197-29-7(3-amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide)
- 55621-21-1(Perfluoro-3,6-dioxaoctane-1,8-dioic Acid)
- 2199236-55-8(2-{1-(7-fluoroquinazolin-4-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)
- 2059908-62-0(tert-butyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate)
- 1358768-40-7(N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
- 866811-72-5(1-3-(benzenesulfonyl)-6-ethylquinolin-4-ylpiperidine-4-carboxamide)
- 2820536-80-7(7-Bromo-2-chloro-5,6,8-trifluoro-1H-quinazolin-4-one)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
